3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one
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Overview
Description
3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one is a complex organic compound that features a piperazine ring substituted with a 3-oxo-1,3-diphenylpropyl group and a 1,3-diphenylpropan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the 3-oxo-1,3-diphenylpropyl group and the 1,3-diphenylpropan-1-one moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound is a selective h5-HT1D antagonist with applications in neuropharmacology.
3-(4-methoxy-1-oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione: Known for its antibacterial activity.
3-oxo-3-(piperazin-1-yl)propanenitrile: Used in various chemical syntheses.
Uniqueness
What sets 3-[4-(3-Oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications across multiple fields. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
34131-30-1 |
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Molecular Formula |
C34H34N2O2 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
3-[4-(3-oxo-1,3-diphenylpropyl)piperazin-1-yl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C34H34N2O2/c37-33(29-17-9-3-10-18-29)25-31(27-13-5-1-6-14-27)35-21-23-36(24-22-35)32(28-15-7-2-8-16-28)26-34(38)30-19-11-4-12-20-30/h1-20,31-32H,21-26H2 |
InChI Key |
KCDOUMKACNPCRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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